

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

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Compound of Interest

Compound Name: *methyl N-(2-aminoethyl)carbamate*

CAS No.: 29170-18-1

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No single analytical technique provides a complete structural picture. A robust validation strategy for **methyl N-(2-aminoethyl)carbamate** derivatives relies on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a high degree of confidence in the final structural assignment.

Molecular Structure of **Methyl N-(2-aminoethyl)carbamate**

Caption: Structure of **methyl N-(2-aminoethyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For **methyl N-(2-aminoethyl)carbamate** derivatives, both ^1H and ^{13}C NMR are essential.

Expertise & Experience: Why NMR is the Gold Standard

NMR provides unambiguous evidence of the carbon-hydrogen framework. The chemical shift of each proton and carbon nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of the ethylenediamine backbone, the methyl group of the carbamate, and any substituents. Furthermore, through-bond scalar couplings (observed in ^1H NMR and various 2D NMR experiments) confirm which atoms are connected to each other.

Experimental Protocol: ^1H and ^{13}C NMR Analysis

Sample Preparation:

- **Analyte Purity:** Ensure the sample is purified, typically by column chromatography or distillation, to remove residual solvents and starting materials which can complicate spectral interpretation.
- **Solvent Selection:** Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.^[4] Deuterated chloroform (CDCl_3) is a common choice for many organic molecules.^[5] For more polar derivatives, deuterated dimethyl sulfoxide (DMSO-d_6) or deuterium oxide (D_2O) may be necessary.^{[5][6]}
- **Homogenization:** Ensure the sample is fully dissolved. Any suspended particles will degrade the quality of the NMR spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).^[5]

Data Acquisition:

A standard suite of NMR experiments should be performed:

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
- ^{13}C NMR: Shows the number of different types of carbon atoms.

- 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex derivatives to definitively assign proton and carbon signals and establish long-range correlations.

Data Interpretation: Expected Spectral Features

The following table summarizes the expected chemical shifts for the core structure of **methyl N-(2-aminoethyl)carbamate**, based on data from closely related structures like N-Boc-ethylenediamine.^{[7][8]}

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
-NH ₂	~1.5 (broad singlet)	-	The chemical shift of amine protons can vary significantly with concentration and solvent.
-CH ₂ -NH ₂	~2.8 (triplet)	~40-42	Coupled to the adjacent -CH ₂ -NH-.
-CH ₂ -NH-	~3.2 (quartet)	~42-44	Coupled to both the -CH ₂ -NH ₂ and the -NH- of the carbamate.
-NH-COO-	~5.0-5.5 (broad singlet)	-	The carbamate N-H proton often appears as a broad signal.
-O-CH ₃	~3.7 (singlet)	~52	A characteristic sharp singlet for the methyl ester.
C=O	-	~156	The carbonyl carbon of the carbamate is significantly downfield.

Trustworthiness: Self-Validating Systems in NMR

The integration of the proton signals should correspond to the number of protons in each environment. For example, the ratio of the integrals for the $-\text{CH}_2\text{-NH}_2$, $-\text{CH}_2\text{-NH-}$, and $-\text{O-CH}_3$ protons should be approximately 2:2:3. The splitting patterns (e.g., triplets, quartets) must be consistent with the neighboring protons as predicted by the $n+1$ rule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial data point of the molecule's mass, confirming its elemental composition. Furthermore, the fragmentation pattern can offer additional structural clues.

Expertise & Experience: Choosing the Right Ionization Technique

For carbamates, which can be thermally labile, Electrospray Ionization (ESI) is generally preferred over Electron Impact (EI) ionization.^{[9][10]} ESI is a "soft" ionization technique that typically yields the protonated molecular ion ($[\text{M}+\text{H}]^+$) with minimal fragmentation, providing a clear indication of the molecular weight.^[9] EI, being a "hard" ionization technique, can cause extensive fragmentation, sometimes preventing the observation of the molecular ion peak.

Experimental Protocol: LC-MS Analysis

Sample Preparation:

- Solution Preparation: Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a solvent compatible with the LC mobile phase, such as acetonitrile or methanol.^[11]
- Filtration: Filter the sample solution through a $0.22\ \mu\text{m}$ syringe filter to remove any particulates that could clog the LC system.

LC-MS Parameters (Typical):

- Column: A C18 reversed-phase column is commonly used for the separation of carbamates.^[11]

- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to improve ionization efficiency.[11]
- Ionization Mode: ESI in positive ion mode.
- Detection: Full scan to identify the molecular ion, followed by tandem MS (MS/MS) to induce and analyze fragmentation patterns.

Data Interpretation: Expected Fragmentation Patterns

In ESI-MS, the primary ion observed for **methyl N-(2-aminoethyl)carbamate** (MW = 118.13 g/mol) would be the $[M+H]^+$ ion at m/z 119.1.

In tandem MS (or with a harder ionization technique like EI), characteristic fragmentation patterns for carbamates can be observed. Common losses include:[12]

- Loss of CO_2 (44 Da)
- Loss of the methoxy group ($-OCH_3$, 31 Da)
- Cleavage of the ethylenediamine backbone.

Fragment Ion (m/z)	Possible Structure
119.1	$[M+H]^+$
75.1	$[M+H - CO_2]^+$
58.1	$[H_2N-CH_2-CH_2-NH]^+$

Trustworthiness: High-Resolution Mass Spectrometry

For unequivocal confirmation of the elemental formula, high-resolution mass spectrometry (HRMS) is indispensable. HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique elemental formula that matches the expected structure.

Infrared (IR) Spectroscopy: A Quick Check of Functional Groups

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups within the molecule.

Experimental Protocol: ATR-FTIR

For most solid or liquid samples, Attenuated Total Reflectance (ATR) FTIR is the most convenient method.

- Place a small amount of the purified sample directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Acquire the spectrum.

Data Interpretation: Characteristic Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Appearance
N-H Stretch (Amine)	3400-3250	Two bands for a primary amine (-NH ₂)
N-H Stretch (Carbamate)	~3300	Often a single, broader band
C-H Stretch (Alkyl)	3000-2850	Sharp peaks
C=O Stretch (Carbamate)	1725-1685	Strong, sharp peak
N-H Bend (Amine)	1650-1580	Medium intensity peak
C-N Stretch	1250-1020	Medium to weak peaks

The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the carbamate carbonyl group. The N-H stretching region can be complex due to the presence of both the primary amine and the secondary carbamate N-H.

Synthesis and Purification: Ensuring a Clean Starting Point

The quality of the analytical data is directly dependent on the purity of the sample. A reliable synthetic protocol followed by rigorous purification is essential.

Experimental Protocol: Synthesis of Methyl N-(2-aminoethyl)carbamate

A common method for the synthesis of carbamates is the reaction of an amine with a chloroformate or a dialkyl carbonate.^{[13][14]}

Materials:

- Ethylenediamine
- Methyl chloroformate
- A suitable base (e.g., triethylamine or sodium hydroxide)
- An appropriate solvent (e.g., dichloromethane or water)

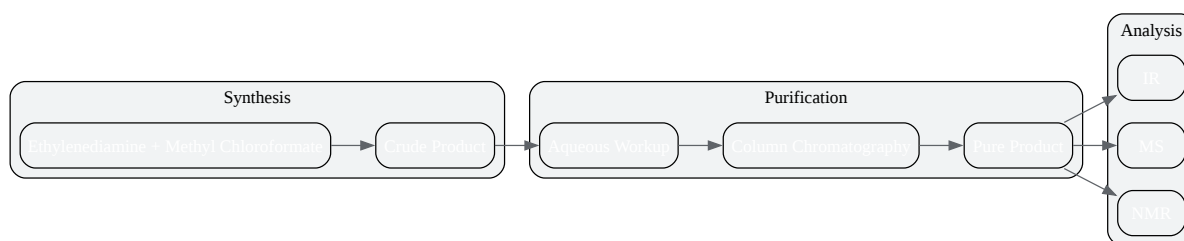
Procedure:

- In a round-bottom flask, dissolve ethylenediamine in the chosen solvent and cool the mixture in an ice bath.
- Slowly add the base, followed by the dropwise addition of methyl chloroformate, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup to remove salts and excess reagents.
- Purify the crude product by column chromatography on silica gel.

Common Impurities:

- Di-substituted product: Where both amine groups of ethylenediamine have reacted.
- Unreacted starting materials.
- Salts from the reaction.

The purification by column chromatography is crucial to isolate the desired mono-substituted product.



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Caption: A generalized workflow for the synthesis, purification, and analysis of **methyl N-(2-aminoethyl)carbamate** derivatives.

Troubleshooting Common Analytical Challenges

Issue	Possible Cause	Recommended Solution
NMR: Broad peaks	Sample is too concentrated; presence of paramagnetic impurities; solid particles in the sample.	Dilute the sample; ensure proper purification to remove metal catalysts; filter the sample before analysis.
NMR: Unexpected peaks	Presence of impurities (solvent, starting materials).	Repurify the sample; check the purity of the deuterated solvent.
MS: No molecular ion peak (EI)	The molecule is fragmenting completely.	Use a soft ionization technique like ESI.[9]
MS: Poor signal intensity	Low ionization efficiency; sample degradation.	Adjust mobile phase pH (add formic acid); ensure sample stability in the chosen solvent.
IR: Broad O-H peak obscuring N-H signals	Presence of water in the sample.	Ensure the sample is thoroughly dried before analysis.

Conclusion

Validating the structure of **methyl N-(2-aminoethyl)carbamate** derivatives requires a meticulous and multi-pronged analytical approach. By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from IR, researchers can be highly confident in the identity and purity of their compounds. This rigorous validation is a critical step in ensuring the reliability and reproducibility of subsequent research and development efforts.

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